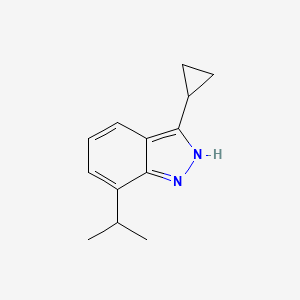
3-cyclopropyl-7-isopropyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-7-isopropyl-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a cyclopropyl group at the 3-position and an isopropyl group at the 7-position of the indazole ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-7-isopropyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of 2-azidobenzaldehydes with amines can yield indazole derivatives . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, are also employed to synthesize indazoles .
Industrial Production Methods: Industrial production of indazole derivatives often involves optimizing reaction conditions to achieve high yields and purity. Metal-catalyzed reactions are preferred due to their efficiency and minimal byproduct formation . Solvent-free and catalyst-free conditions have also been explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 3-Cyclopropyl-7-isopropyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, facilitated by reagents such as halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated or sulfonylated indazole derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-7-isopropyl-1H-indazole has been investigated for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-cyclopropyl-7-isopropyl-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which plays a role in respiratory diseases .
Comparación Con Compuestos Similares
1H-indazole: The parent compound of the indazole family.
2H-indazole: An isomer with different tautomeric forms.
3H-indazole: Another isomer with distinct properties.
Uniqueness: 3-Cyclopropyl-7-isopropyl-1H-indazole is unique due to the presence of cyclopropyl and isopropyl groups, which may enhance its biological activity and selectivity compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C13H16N2 |
|---|---|
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
3-cyclopropyl-7-propan-2-yl-2H-indazole |
InChI |
InChI=1S/C13H16N2/c1-8(2)10-4-3-5-11-12(9-6-7-9)14-15-13(10)11/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
Clave InChI |
KCOFRDPUJDLBOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC2=C(NN=C21)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


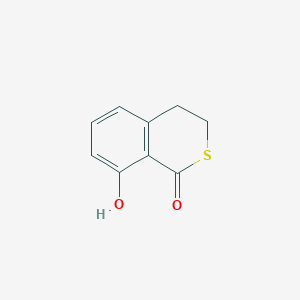
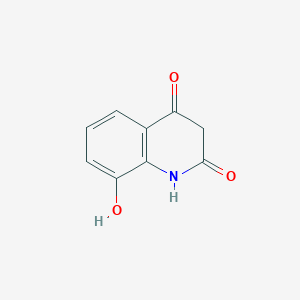
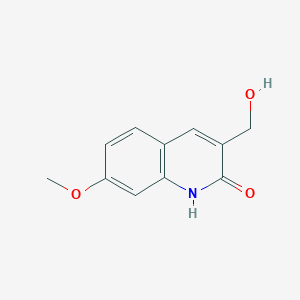
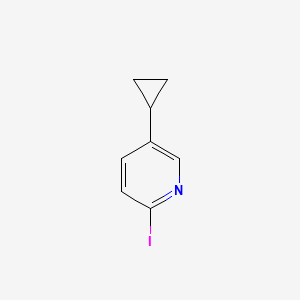
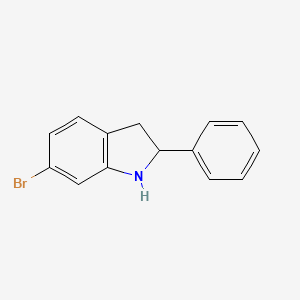
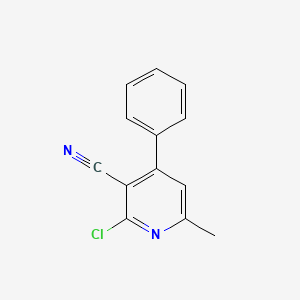
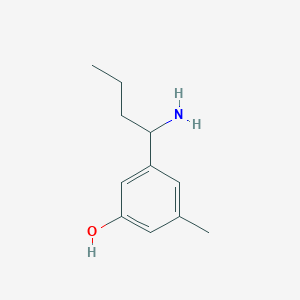

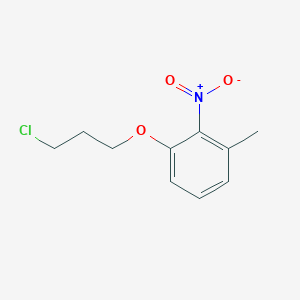
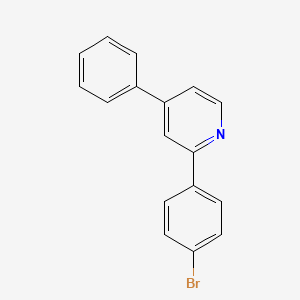
![Spiro[chroman-4,4'-piperidine]](/img/structure/B12970179.png)
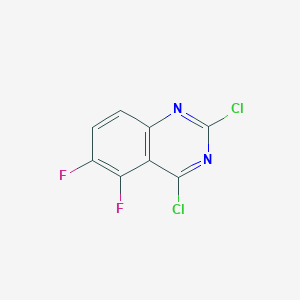
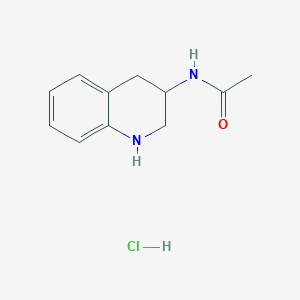
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carbaldehyde hydrochloride](/img/structure/B12970214.png)
